molecular formula C14H13NO2S B1437353 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol CAS No. 1019376-54-5

4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol

Cat. No. B1437353
CAS RN: 1019376-54-5
M. Wt: 259.33 g/mol
InChI Key: BZGZHCVWEMYZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that is synthesized through a complex process.

Scientific Research Applications

Pharmacological Significance

Phenolic compounds, including those with structures similar to 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol, have been extensively studied for their diverse pharmacological activities. Chlorogenic Acid (CGA) exemplifies the pharmacological relevance of phenolic compounds, demonstrating antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and antiviral activities among others. Such compounds modulate lipid metabolism and glucose homeostasis, offering therapeutic potential against metabolic disorders (Naveed et al., 2018).

Applications in Material Science

In the field of materials science, compounds with phenolic functional groups have been employed in the synthesis of optoelectronic materials. For example, quinazolines and pyrimidines, which share structural motifs with the subject compound, are used in the development of luminescent materials and organic light-emitting diodes (OLEDs). These compounds are integrated into π-extended conjugated systems, enhancing the performance of optoelectronic devices (Lipunova et al., 2018).

Chemical Synthesis and Catalysis

Hybrid catalysts, particularly in the synthesis of complex organic compounds, highlight the chemical versatility of thieno[3,2-c]pyridine derivatives. The synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, relevant in medicinal and pharmaceutical industries, employs hybrid catalysts for their development. Such catalysts facilitate the construction of biologically active molecules, illustrating the significant role of thieno[3,2-c]pyridine derivatives in synthetic chemistry (Parmar et al., 2023).

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-12-3-1-10(2-4-12)14(17)15-7-5-13-11(9-15)6-8-18-13/h1-4,6,8,16H,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGZHCVWEMYZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol
Reactant of Route 2
Reactant of Route 2
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol
Reactant of Route 3
Reactant of Route 3
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol
Reactant of Route 4
Reactant of Route 4
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol
Reactant of Route 5
Reactant of Route 5
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol
Reactant of Route 6
Reactant of Route 6
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.